3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid
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Overview
Description
3-[(Tert-butoxy)carbonyl]-3-azabicyclo[510]octane-1-carboxylic acid is a bicyclic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the Boc group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid has
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-9-7-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
IXSXGCYECFJHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2CC2(C1)C(=O)O |
Origin of Product |
United States |
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